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Compound of Interest

Compound Name: 2-bromo-4-ethynylaniline

CAS No.: 2613383-15-4

Cat. No.: B6180369

Get Quote

Technical Guide: 4-Ethynylaniline vs. 2-Bromo-4-
ethynylaniline
Core Directive: Comparative Analysis of Synthetic Utility, Reactivity, and Medicinal Chemistry

Applications.

Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor development,

4-ethynylaniline (4-EA) serves as a foundational "privileged structure." It provides a linear

geometry with two distinct attachment points: a nucleophilic amine and a bio-orthogonal alkyne.

2-Bromo-4-ethynylaniline (2-Br-4-EA) represents a strategic evolution of this scaffold. The

introduction of an ortho-bromine atom introduces three critical changes:

Electronic Modulation: Significant reduction in amine nucleophilicity (

depression).
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Steric Influence: Torsional strain that can force non-planar conformations in biaryl systems.

Synthetic Orthogonality: A third reactive handle (C-Br) enabling late-stage diversification via

palladium-catalyzed cross-coupling (Suzuki/Buchwald), distinct from the alkyne

(Sonogashira/Click) and amine (Amidation/SNAr) reactivities.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7][8]
The following table summarizes the key physicochemical descriptors essential for experimental

planning.

Feature 4-Ethynylaniline (4-EA)
2-Bromo-4-ethynylaniline
(2-Br-4-EA)

Structure Aniline with para-ethynyl group
Aniline with para-ethynyl and

ortho-bromo

CAS Number 14235-81-5
114772-53-1 (Isomer check

required*)

Molecular Weight 117.15 g/mol 196.05 g/mol

Predicted pKa (NH₂) ~3.1 - 3.5 (Electron deficient)
~1.5 - 2.0 (Highly deficient due

to -I effect of Br)

LogP (Lipophilicity) ~1.6 ~2.4 (Increased lipophilicity)

Physical State Yellow/Brown Crystalline Solid Off-white/Brown Solid

Storage Light sensitive, store < -20°C
Light/Moisture sensitive, store

< -20°C

*Note: Nomenclature can vary. Ensure the structure corresponds to 4-amino-3-

bromophenylacetylene if the bromine is ortho to the amine.

Synthetic Accessibility & Protocols
Synthesis of 4-Ethynylaniline (Standard Route)
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The synthesis typically proceeds via Sonogashira coupling of 4-iodoaniline with

trimethylsilylacetylene (TMSA), followed by desilylation.

Causality: Iodine is chosen over bromine for the starting material because the C-I bond is

weaker, allowing for milder coupling conditions that preserve the free amine without requiring

protection.

Synthesis of 2-Bromo-4-ethynylaniline (Selective Route)
Direct bromination of 4-ethynylaniline is ill-advised due to the competing reactivity of the alkyne

(forming vinyl bromides). The preferred route utilizes chemoselective Sonogashira coupling.

Starting Material: 2-Bromo-4-iodoaniline. Mechanism: The reactivity difference between C-I and

C-Br bonds allows Pd(0) to insert oxidatively into the C-I bond exclusively at room temperature,

leaving the C-Br bond intact for future reactions.

Protocol: Selective Synthesis of 2-Br-4-EA
Reagents: 2-Bromo-4-iodoaniline (1.0 eq), TMS-Acetylene (1.1 eq), Pd(PPh3)2Cl2 (2 mol%),

CuI (1 mol%), Et3N (3.0 eq), THF (0.2 M).

Coupling: Degas THF/Et3N. Add catalyst and starting material.[1][2][3][4] Stir at Room

Temperature (strictly < 40°C) for 4-6 hours. Monitor by TLC/LCMS.

Critical Control Point: High heat will activate the C-Br bond, leading to polymerization or

bis-coupling.

Deprotection: Dilute crude mixture with MeOH. Add K2CO3 (2.0 eq). Stir for 30 mins.

Workup: Aqueous extraction (EtOAc/Water). Dry over Na2SO4.

Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the

diamine byproduct.

Reactivity Profile & Mechanistic Divergence
Amine Nucleophilicity

4-EA: The amine is moderately nucleophilic. It readily participates in
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reactions with chloropyrimidines or quinazolines to form kinase inhibitor cores.

2-Br-4-EA: The inductive withdrawal (-I effect) of the ortho-bromine significantly lowers the

HOMO energy of the nitrogen lone pair.

Implication: Reactions requiring the amine to act as a nucleophile (e.g., amide coupling)

will require stronger bases, higher temperatures, or more activated electrophiles

compared to 4-EA.

Orthogonal "Handle" Strategy
The defining advantage of 2-Br-4-EA is the ability to perform sequential cross-couplings.

Step 1 (Alkyne): Click chemistry (CuAAC) or Sonogashira to attach a "tail."

Step 2 (Amine): Formation of the hinge-binding core.

Step 3 (Bromine): Suzuki coupling to introduce a solubilizing group or a hydrophobic moiety

to target the "gatekeeper" residue in a kinase pocket.

Visualization: Synthetic Logic & Workflows
The following diagrams illustrate the comparative synthesis and the divergent reactivity options.
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Standard Synthesis: 4-Ethynylaniline Selective Synthesis: 2-Bromo-4-ethynylaniline

4-Iodoaniline

Sonogashira Coupling
(TMS-Acetylene, Pd/Cu)

Deprotection
(K2CO3, MeOH)

4-Ethynylaniline
(4-EA)

2-Bromo-4-iodoaniline

Chemoselective Sonogashira
(Targets C-I only @ RT)

Deprotection
(K2CO3, MeOH)

2-Bromo-4-ethynylaniline
(2-Br-4-EA)

Click to download full resolution via product page

Figure 1: Comparative synthetic pathways. Note the requirement for chemoselectivity in the 2-

Br-4-EA route.
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Figure 2: Orthogonal reactivity profile of 2-Br-4-EA, highlighting the "Path C" option unavailable

in 4-EA.
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Applications in Drug Discovery[13]
Kinase Inhibitors (EGFR/BTK)
Both molecules are precursors for Type I and Type II kinase inhibitors.

4-EA Usage: Often used to synthesize analogs of Erlotinib or Gefitinib where the ethynyl

group extends into the solvent front or a specific hydrophobic pocket.

2-Br-4-EA Usage: The bromine atom mimics the steric bulk of a methyl group but with

halogen-bonding capability. In EGFR inhibitors, substituting the aniline ring at the ortho

position (relative to the amine) can induce a twisted conformation, forcing the molecule to

adopt a specific binding pose that improves selectivity against wild-type vs. mutant kinases

(e.g., T790M).

Covalent Inhibitors
The ethynyl group in 4-EA is generally inert to cysteine. However, 2-Br-4-EA can be converted

into a functionalized acrylamide. The Br position allows for the attachment of a "warhead" tuner

—an electron-withdrawing group installed via Suzuki coupling that modulates the reactivity of a

nearby acrylamide (if synthesized on the amine).

PROTACs (Proteolysis Targeting Chimeras)
In PROTAC design, the "linker" attachment is critical.

4-EA: Offers a linear alkyne linker attachment.

2-Br-4-EA: Allows for a branched linker strategy. The drug warhead attaches via the amine,

the E3 ligase ligand via the alkyne, and a solubility-enhancing group (e.g., PEG chain or

piperazine) can be attached at the bromine position to tune the physicochemical properties

(LogD, solubility) of the final chimera.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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